molecular formula C13H19Cl2N B2889127 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride CAS No. 104126-78-5

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride

Cat. No.: B2889127
CAS No.: 104126-78-5
M. Wt: 260.2
InChI Key: NJQIJDKPDBYILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride is a piperidine derivative featuring a chloromethyl-substituted benzyl group at the 1-position of the piperidine ring. This structural motif confers both lipophilic and reactive properties due to the chloromethyl group, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1-[[3-(chloromethyl)phenyl]methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15;/h4-6,9H,1-3,7-8,10-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQIJDKPDBYILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride typically involves the reaction of 3-(chloromethyl)benzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can yield different products depending on the reducing agent used.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Primary Applications/Notes Reference ID
1-{[3-(Chloromethyl)phenyl]methyl}piperidine HCl C₁₃H₁₇Cl₂N Chloromethylbenzyl, piperidine ~262.2 (est.) Potential CNS agent, reactive intermediate N/A
UK 78282 hydrochloride C₂₉H₃₆ClNO₂ Diphenylmethoxy, methoxyphenylpropyl 466.062 Neuropharmacological research
Meperidine hydrochloride C₁₅H₂₁NO₂•HCl Methyl, phenyl, ester group 283.8 Opioid analgesic (Schedule II)
3-Cyclohexylpiperidine hydrochloride C₁₁H₂₂ClN Cyclohexyl, piperidine 207.8 Research chemical (structural analog)
4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine HCl C₂₉H₃₆ClNO₂ Diphenylmethoxy, methoxyphenylpropyl 466.062 Neuroreceptor modulation
Fenpropidin C₁₃H₁₉N Methylphenylpropyl, piperidine 189.3 Agricultural fungicide
Key Observations:
  • Piperidine Core : All compounds share the piperidine ring, which is often exploited for its basicity and conformational flexibility in drug design .
  • Substituent Complexity : UK 78282 and similar derivatives (e.g., 4-[(diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine HCl) have bulky substituents that likely reduce solubility but improve blood-brain barrier penetration, unlike the simpler benzyl group in the target compound .

Physicochemical Properties

  • Solubility: Piperidine derivatives with hydrophilic groups (e.g., ester in meperidine) exhibit higher aqueous solubility compared to lipophilic analogs like 3-cyclohexylpiperidine HCl or the target compound. For instance, meperidine HCl is supplied as a crystalline solid with stability ≥5 years at -20°C , while analogs with cyclohexyl or chloromethyl groups may require organic solvents (e.g., DMF, ethanol) for dissolution .
  • Stability: The chloromethyl group in the target compound may confer instability under basic or nucleophilic conditions, necessitating careful storage (e.g., inert atmosphere, low temperature) compared to non-reactive analogs like fenpropidin .

Biological Activity

1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloromethyl group and a phenyl moiety, which contributes to its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C13H16ClNHCl\text{C}_{13}\text{H}_{16}\text{ClN}\cdot \text{HCl}

Key Structural Features:

  • Piperidine Ring: A six-membered ring containing nitrogen, known for its role in numerous pharmacologically active compounds.
  • Chloromethyl Group: This group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions.
  • Phenyl Group: Provides hydrophobic interactions that are crucial for binding to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This mechanism allows the compound to modulate various biological pathways, including those involved in pain perception and mood regulation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Analgesic Effects: The compound has been shown to have pain-relieving properties, likely through modulation of pain pathways in the central nervous system.
  • Antidepressant Potential: Preliminary studies suggest that it may influence neurotransmitter levels, contributing to antidepressant effects.
  • Antipsychotic Properties: Similar piperidine derivatives have been associated with antipsychotic activity, indicating potential for similar effects in this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Pain Modulation:
    • A study conducted on rodent models demonstrated significant analgesic effects when administered at varying doses. The compound exhibited a dose-dependent reduction in pain response, suggesting its potential utility in pain management therapies.
  • Neurotransmitter Interaction:
    • Research has shown that this compound can enhance serotonin and dopamine signaling pathways, which are critical in mood regulation. This finding aligns with its proposed antidepressant activity.
  • Inhibition of Enzymatic Activity:
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. In vitro assays indicated significant inhibition of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like serotonin and dopamine.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
1-{[4-(Chloromethyl)phenyl]methyl}piperidineChloromethyl group on a different positionKnown for sedative properties
4-Chloro-1-methylpiperidine HydrochlorideMethyl group on the piperidine ringPrimarily used as an analgesic
4-Chlorobenzhydryl piperidineBenzhydryl substituent instead of chloromethylExhibits sedative effects

Q & A

Q. What are the established synthetic routes for 1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, a multi-step approach may include: (i) Alkylation of piperidine with 3-(chloromethyl)benzyl chloride under anhydrous conditions, (ii) Hydrochloride salt formation via HCl gas treatment in ethanol . Optimization strategies include adjusting reaction temperature (40–60°C), using catalysts like triethylamine, and controlling stoichiometric ratios to minimize by-products. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring and benzyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can conflicting bioactivity data in receptor interaction studies be systematically resolved?

  • Methodological Answer : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Resolve conflicts by: (i) Standardizing assay protocols (e.g., uniform cell lines, buffer systems), (ii) Conducting competitive binding assays with radiolabeled ligands (e.g., [³H]-ligand displacement), (iii) Validating results via orthogonal methods like calcium flux assays or computational docking studies .

Q. What strategies improve aqueous solubility for pharmacokinetic profiling without altering bioactivity?

  • Methodological Answer : Solubility enhancement techniques include: (i) Co-solvent systems (e.g., PEG-400/water), (ii) Nanoformulation using liposomes or cyclodextrin complexes, (iii) pH adjustment (e.g., phosphate buffer at pH 4.5–6.0). Monitor stability via accelerated degradation studies (40°C/75% RH) and validate bioactivity retention using in vitro receptor assays .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodological Answer : Use in silico tools like: (i) Molecular dynamics simulations to assess cytochrome P450 binding, (ii) Quantitative Structure-Activity Relationship (QSAR) models for toxicity prediction (e.g., hepatic clearance, hERG channel inhibition). Cross-validate with in vitro microsomal stability assays (human liver microsomes) and Ames tests .

Experimental Design & Data Analysis

Q. What experimental controls are critical in assessing enzymatic inhibition by this compound?

  • Methodological Answer : Include: (i) Positive controls (e.g., known inhibitors of the target enzyme), (ii) Negative controls (vehicle-only treatments), (iii) Time-dependent activity measurements to rule out assay interference. Use kinetic analysis (Lineweaver-Burk plots) to determine inhibition mechanisms (competitive vs. non-competitive) .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: (i) Define Critical Quality Attributes (CQAs: purity, yield), (ii) Use Design of Experiments (DoE) to optimize parameters (e.g., reaction time, solvent ratios), (iii) Apply Process Analytical Technology (PAT) for real-time monitoring (e.g., in situ FTIR) .

Stability and Safety

Q. What are the best practices for long-term storage to prevent degradation?

  • Methodological Answer : Store as a lyophilized powder at -20°C under argon. For solutions, use amber vials to avoid photodegradation and add stabilizers (e.g., 0.1% BHT) in anhydrous DMSO. Periodically assess stability via HPLC and LC-MS .

Q. Which safety protocols are essential for handling this compound in vitro?

  • Methodological Answer : Follow GHS hazard guidelines: (i) Use fume hoods and PPE (gloves, lab coats), (ii) Neutralize waste with 10% sodium bicarbonate before disposal, (iii) Monitor airborne exposure with OSHA-approved sensors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.